N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate, commonly referred to as Formoterol Impurity, is a complex organic compound associated with the pharmaceutical agent formoterol, which is primarily used as a long-acting bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The structure of this compound includes multiple functional groups such as hydroxyl (-OH), amine (-NH), and formamide (-C(=O)NH-), which contribute to its chemical reactivity and biological activity.
The chemical structure of Formoterol Impurity allows it to participate in various reactions typical of amines and formamides. Notably:
These reactions are significant in understanding the stability and degradation pathways of formoterol formulations in pharmaceutical contexts .
The synthesis of Formoterol Impurity typically involves multi-step organic reactions that include:
Innovative synthetic routes have been explored to enhance yield and purity while minimizing by-products .
Formoterol Impurity is primarily studied in the context of:
The presence of such impurities can influence the pharmacokinetics and pharmacodynamics of the primary drug .
Interaction studies involving Formoterol Impurity focus on its potential effects on the pharmacological activity of formoterol. These studies may include:
Such investigations are vital for comprehending how impurities may alter therapeutic outcomes or contribute to adverse effects .
Formoterol Impurity shares structural similarities with several related compounds. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Formoterol | C19H24N2O4 | Primary therapeutic agent; long-acting beta agonist. |
| Arformoterol | C19H24N2O4 | R-enantiomer of formoterol; more selective for beta receptors. |
| Salmeterol | C22H30N2O5S | Long-acting beta agonist; contains a thioether group enhancing lipophilicity. |
| Indacaterol | C24H28N2O5S | Ultra-long acting; unique structure allows once-daily dosing. |
Formoterol Impurity is unique due to its specific functional groups that influence its stability and potential biological activity, distinguishing it from other similar compounds used in respiratory therapies .
The compound is characterized by its intricate stereochemistry and functional group arrangement. Its IUPAC name, N-(2-hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate, reflects the presence of multiple chiral centers and a succinate counterion. The molecular formula C₂₀H₂₇N₃O₅ and molecular weight of 389.4 g/mol distinguish it from the parent drug formoterol (C₁₉H₂₄N₂O₄). Key structural features include:
The stereochemical configuration is critical, with (R) and (S) designations at specific carbons influencing its interaction with biological targets.
Table 1: Chemical Identity of N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate
| Property | Value |
|---|---|
| IUPAC Name | N-(2-hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate |
| Molecular Formula | C₂₀H₂₇N₃O₅ |
| Molecular Weight | 389.4 g/mol |
| Chiral Centers | 4 (R, S configurations) |
| Key Functional Groups | Formamide, hydroxyl, methoxy |
Diastereomeric impurities like this compound arise during the synthesis of formoterol fumarate due to incomplete stereochemical control. Formoterol contains two chiral centers, and its manufacturing process may yield unintended stereoisomers or salts. The impurity’s (2R,3R)-2,3-dihydroxysuccinate counterion introduces additional stereochemical complexity, as it can form diastereomeric pairs with the parent molecule.
During formoterol synthesis, the condensation of intermediates such as 1-(4-methoxyphenyl)propan-2-amine with formamide-containing precursors can lead to stereochemical deviations. The use of chiral catalysts or resolving agents may partially mitigate this, but small quantities of diastereomers often persist.
Detecting and quantifying this impurity requires advanced chromatographic techniques:
Table 2: Comparative Structural Features of Formoterol and Its Diastereomeric Impurity
| Feature | Formoterol Fumarate | Diastereomeric Impurity |
|---|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₄ | C₂₀H₂₇N₃O₅ |
| Chiral Centers | 2 | 4 |
| Counterion | Fumarate | (2R,3R)-2,3-dihydroxysuccinate |
| Key Functional Groups | Secondary amine, catechol | Formamide, succinate |
Impurity profiling is mandated by regulatory agencies to ensure that β2-adrenergic agonists like formoterol meet safety and efficacy standards. The presence of diastereomeric impurities can affect drug performance through:
Table 3: Regulatory Limits for Impurities in β2-Adrenergic Agonists
| Agency | Impurity Type | Maximum Allowable Limit |
|---|---|---|
| USP | Unspecified impurities | ≤0.10% |
| EP | Diastereomeric impurities | ≤0.15% |
| ICH | Genotoxic impurities | ≤0.03% |